リエンシニン過塩素酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

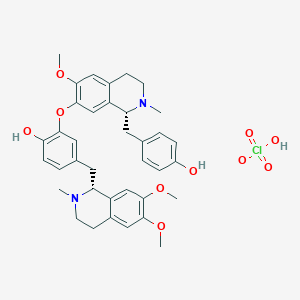

Liensinine Perchlorate is an isoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn. It has been shown to exhibit various pharmacological effects, including anti-cancer activity . This compound is known for its ability to inhibit cell proliferation and induce apoptosis in cancer cells .

科学的研究の応用

Liensinine Perchlorate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Studied for its effects on cell proliferation and apoptosis.

Medicine: Investigated for its potential use in treating various types of cancer, including colorectal cancer and gallbladder cancer

Industry: Used in the development of new therapeutic agents and drugs.

作用機序

Liensinine Perchlorate exerts its effects by inhibiting the activation of the NF-κB signaling pathway through modification of the Src/TRAF6/TAK1 axis . This inhibition leads to the suppression of inflammatory factor levels and the induction of apoptosis in cancer cells . The compound also affects the PI3K/AKT pathway, which is involved in cell proliferation and survival .

Safety and Hazards

Safety data for Liensinine Perchlorate suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

Liensinine Perchlorate has shown promise in treating colorectal cancer and non-small-cell lung cancer . It could potentially be developed as a novel autophagy/mitophagy inhibitor, and a combination of Liensinine Perchlorate with classical chemotherapeutic drugs could represent a novel therapeutic strategy for the treatment of these cancers .

生化学分析

Biochemical Properties

Liensinine Perchlorate interacts with various enzymes and proteins, causing cell cycle arrest, mitochondrial dysfunction, and apoptosis . The nature of these interactions is largely due to the activation of the JNK signaling pathway .

Cellular Effects

Liensinine Perchlorate has a profound effect on various types of cells and cellular processes. It influences cell function by causing cell cycle arrest, mitochondrial dysfunction, and apoptosis . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Liensinine Perchlorate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through the activation of the JNK signaling pathway .

Temporal Effects in Laboratory Settings

Over time, Liensinine Perchlorate has been observed to cause cell cycle arrest, mitochondrial dysfunction, and apoptosis in CRC cells . These effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of Liensinine Perchlorate vary with different dosages . It has been found to markedly suppress the growth of CRC tumor xenografts in nude mice .

Metabolic Pathways

It is known to interact with various enzymes and cofactors .

準備方法

Synthetic Routes and Reaction Conditions

Liensinine Perchlorate can be synthesized through a series of chemical reactions involving isoquinoline alkaloids. The preparation and purification method involves extracting the compound from the seed embryo of Nelumbo nucifera Gaertn . The process is simpler, more convenient, and more efficient compared to traditional methods .

Industrial Production Methods

The industrial production of Liensinine Perchlorate involves large-scale extraction and purification processes. These methods are designed to ensure high yield and purity of the compound, making it suitable for various scientific and medical applications .

化学反応の分析

Types of Reactions

Liensinine Perchlorate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of Liensinine Perchlorate, which have different pharmacological properties and applications .

類似化合物との比較

Similar Compounds

Isoliensinine: Another isoquinoline alkaloid with similar pharmacological properties.

Neferine: Known for its anti-cancer and anti-inflammatory effects.

Daurisoline: Exhibits similar biological activities, including anti-arrhythmias and anti-hypertension.

Uniqueness

Liensinine Perchlorate is unique due to its specific mechanism of action and its ability to inhibit multiple signaling pathways involved in cancer cell proliferation and survival . This makes it a promising candidate for the development of new therapeutic agents and drugs.

特性

IUPAC Name |

4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N2O6.ClHO4/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2;2-1(3,4)5/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;(H,2,3,4,5)/t30-,31-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJXHMBOBQYZFA-XBPPRYKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43ClN2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What are the primary mechanisms of action for Liensinine Perchlorate's anticancer activity in colorectal cancer?

A1: Research indicates that Liensinine Perchlorate exerts its anticancer effects against colorectal cancer cells through several mechanisms:

- Induction of Apoptosis: Liensinine Perchlorate has been shown to trigger apoptosis, a programmed cell death pathway, in colorectal cancer cells. []

- Mitochondrial Dysfunction: The compound disrupts mitochondrial function, leading to energy depletion and contributing to cell death. []

- JNK Pathway Activation: Liensinine Perchlorate activates the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in stress responses and apoptosis. []

Q2: Does Liensinine Perchlorate demonstrate selective toxicity towards cancer cells?

A2: A study observed that Liensinine Perchlorate exhibited significant cytotoxicity against colorectal cancer cell lines while showing no observable toxicity towards normal colorectal epithelial cells. [] This suggests a degree of selective toxicity, but further research is needed to confirm and understand this selectivity.

Q3: What is the significance of the total synthesis of Liensinine Perchlorate?

A3: The successful total synthesis of Liensinine Perchlorate [] is significant for several reasons:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR,10bR)-rel-4-Propyl-2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazin-9-ol hydrochloride](/img/structure/B1142162.png)

![8-Amino-1-[4-(4-dibutylaminophenylazo)phenylazo]naphthalen-2-ol](/img/structure/B1142169.png)